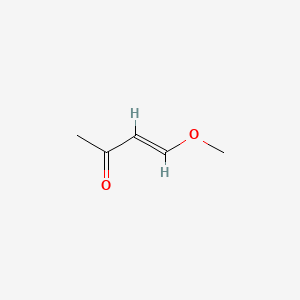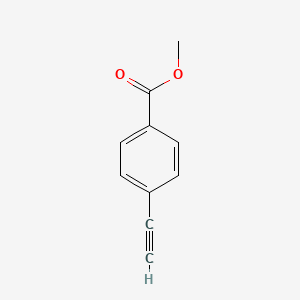![molecular formula C18H17NO3 B1361288 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299936-03-1](/img/structure/B1361288.png)
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of Carvedilol, a drug with a similar structure, involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide to give 4-(2,3-epoxypropoxy)carbazole. This is then treated with 2-(2-methoxyphenoxy)ethanamine in neat reaction conditions to afford Carvedilol .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde” is 295.33200 . The compound has a density of 1.14g/cm3 and a boiling point of 483.6ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Electrophile Characteristics
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been explored for its role as an electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole-3-carbaldehydes. This reactivity is crucial in the synthesis of diverse indole derivatives, which are significant in various chemical processes (Yamada et al., 2012).
Application in Synthetic Chemistry
This compound plays a pivotal role in the synthesis of complex organic structures. For example, its use in synthesizing indole semicarbazones, which exhibit antimicrobial activities, demonstrates its utility in medicinal chemistry. The compound’s versatility is highlighted in different synthetic approaches, including microwave-irradiated synthesis (Vijaya Laxmi & Rajitha, 2010).
Biological Activity
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been identified in studies exploring its biological activities. For instance, it has been isolated as a tyrosinase inhibitor from certain fungi, indicating its potential in applications related to melanin production and skin health (Shimizu et al., 2003).
Discovery in Natural Sources
The discovery of this compound in natural sources like marine sponges highlights its potential in natural product chemistry and drug discovery. Its isolation and structural elucidation from these sources contribute to the understanding of marine bioactive compounds (Abdjul et al., 2015).
Spectroscopy and Structural Analysis
Extensive spectroscopic analysis of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde and its derivatives provides insights into their structural characteristics. These studies are crucial for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields of research (Acheson et al., 1979).
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-17-8-4-5-9-18(17)22-11-10-19-12-14(13-20)15-6-2-3-7-16(15)19/h2-9,12-13H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNPSTCJCHVHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350169 | |
| Record name | 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
299936-03-1 | |
| Record name | 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



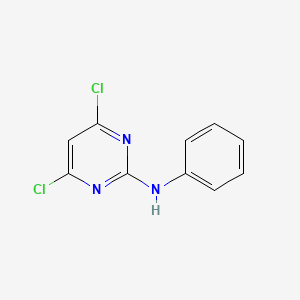
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
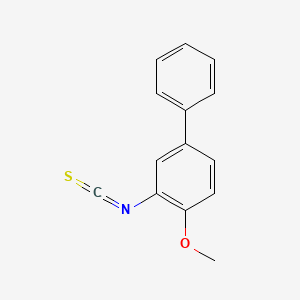
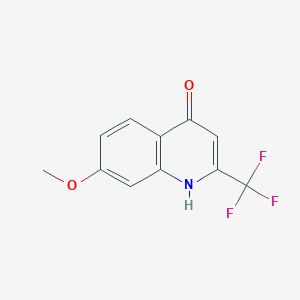
![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
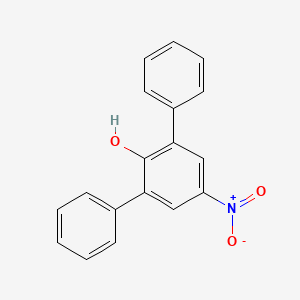
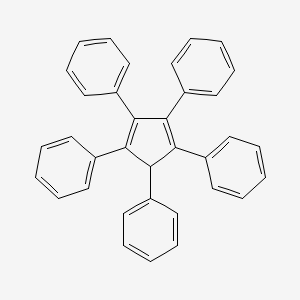
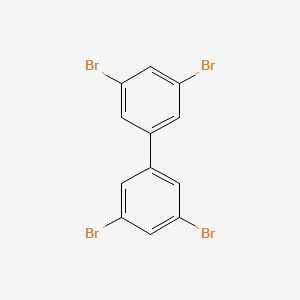
![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)
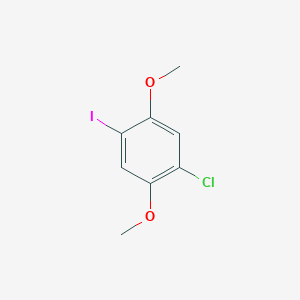
![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
